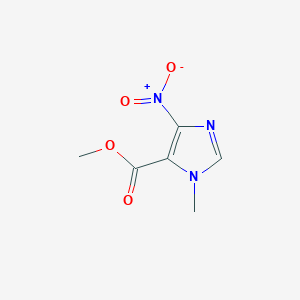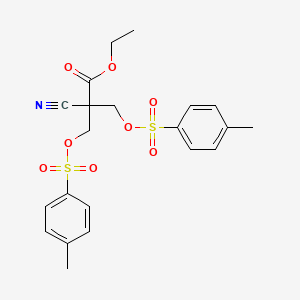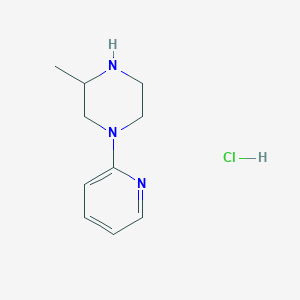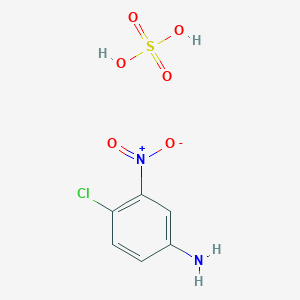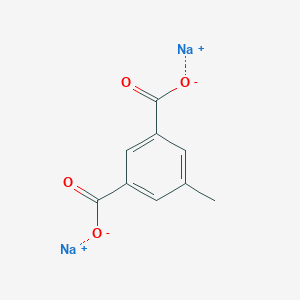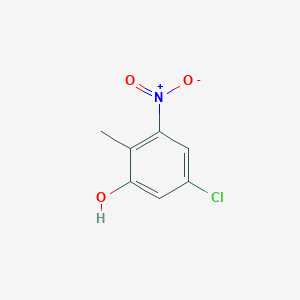
5-Chloro-2-methyl-3-nitrophenol
Vue d'ensemble
Description
5-Chloro-2-methyl-3-nitrophenol is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-methyl-3-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methyl-3-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Atmospheric Concentrations and Emissions : 5-Chloro-2-methyl-3-nitrophenol, among other phenolic compounds, has been studied for its atmospheric concentrations. Research indicates that traffic emissions significantly contribute to the presence of these compounds in the atmosphere (Morville, Scheyer, Mirabel, & Millet, 2006).
Anaerobic Degradation : The compound's feasibility for anaerobic degradation has been explored, indicating potential for treatment of wastewater containing similar phenolic compounds (Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009).
Degradation by Ralstonia eutropha JMP134 : The degradation process of similar compounds by specific bacteria has been studied, providing insight into potential bioremediation applications (Schenzle, Lenke, Spain, & Knackmuss, 1999).
Corrosion Inhibition : Research on Schiff bases, which include similar compounds, reveals their potential as corrosion inhibitors, suggesting applications in material science and engineering (Pandey, Singh, Verma, & Ebenso, 2017).
Biotransformation by Marine Bacteria : The transformation of similar nitrophenolic compounds by marine bacteria has been demonstrated, suggesting applications in environmental biotechnology (Arora & Jain, 2012).
Kinetics of Gas-Phase Reactions : Studies on the kinetics of reactions involving chloro and nitrophenol compounds provide valuable information for understanding their behavior in atmospheric chemistry (Bejan, Duncianu, Olariu, Barnes, Seakins, & Wiesen, 2015).
Bacterial Degradation in Soil : The impact of inoculating specific bacterial strains on the degradation of chloronitrophenols in soil has been studied, which is relevant for soil remediation efforts (Min, Wang, & Hu, 2017).
Propriétés
IUPAC Name |
5-chloro-2-methyl-3-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-6(9(11)12)2-5(8)3-7(4)10/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATQYZXNZJKFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-3-nitrophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




